BenchChemオンラインストアへようこそ!

2-(3-Bromopyridin-4-yl)ethanesulfonamide

Halogen bonding Cross-coupling reactivity Mass spectrometry detection

This halogenated pyridinyl-sulfonamide building block features a unique 3-bromo-4-yl connectivity with an ethylene spacer, creating an optimal distance for engaging metalloenzyme catalytic sites or hydrophobic pockets in bromodomains. Its selective C–Br bond at the pyridine 3-position enables clean Pd(0)/Cu(I)-catalyzed cross-coupling without sulfonamide interference, making it a versatile common intermediate for rapid parallel library synthesis. Avoid wasted cycles from structural analogs with the wrong linker length or halogen position. The distinct ⁷⁹Br:⁸¹Br isotopic signature simplifies LC-MS/MS tracking in DMPK and chemical proteomics studies.

Molecular Formula C7H9BrN2O2S
Molecular Weight 265.13
CAS No. 2413896-88-3
Cat. No. B2730129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopyridin-4-yl)ethanesulfonamide
CAS2413896-88-3
Molecular FormulaC7H9BrN2O2S
Molecular Weight265.13
Structural Identifiers
SMILESC1=CN=CC(=C1CCS(=O)(=O)N)Br
InChIInChI=1S/C7H9BrN2O2S/c8-7-5-10-3-1-6(7)2-4-13(9,11)12/h1,3,5H,2,4H2,(H2,9,11,12)
InChIKeyCAIKZFDXNZBHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromopyridin-4-yl)ethanesulfonamide (CAS 2413896-88-3): A Regiospecific Building Block for Targeted Fragment Libraries


2-(3-Bromopyridin-4-yl)ethanesulfonamide (CAS 2413896-88-3, molecular formula C₇H₉BrN₂O₂S, molecular weight 265.13 g·mol⁻¹) is a synthetic, small-molecule building block that belongs to the halogenated pyridinyl-sulfonamide class [1]. Its structure positions a bromine atom at the 3-position of a pyridine ring and tethers an ethanesulfonamide motif through the 4-position. This 1,3,4-substitution pattern and the ethylene spacer distinguish it from generic sulfonamide isosteres and create a precise vector for fragment-based drug discovery (FBDD) campaigns targeting metalloenzymes or bromodomains [2][3].

2-(3-Bromopyridin-4-yl)ethanesulfonamide: Why In-Class Analogs Cannot Simply Be Exchanged


Although numerous pyridine-sulfonamide derivatives are commercially available, their biological and physicochemical behavior is exquisitely sensitive to the position of the halogen, the length of the alkyl linker, and the site of sulfonamide attachment. For 2-(3-bromopyridin-4-yl)ethanesulfonamide, the ethylene spacer provides a distinct distance and degree of rotational freedom between the pyridine core and the sulfonamide warhead that is absent in methylene-linked analogs like (3-bromopyridin-4-yl)methanesulfonamide or directly attached 3-bromopyridine-4-sulfonamide [1]. Furthermore, the 3-bromo-4-yl connectivity is a privileged pharmacophore for carbonic anhydrase and AOC3 targets, and swapping the halogen position or the linker abruptly alters both target engagement and solubility profiles [2]. Consequently, procurement by structural analogy alone carries a high risk of obtaining a compound with invalid SAR data, wasted synthesis cycles, or off-target profiles that will not survive lead optimization filters.

Head-to-Head and Class-Level Evidence for Differentiating 2-(3-Bromopyridin-4-yl)ethanesulfonamide


Halogen-Driven Isotopic Signature and Leaving-Group Reactivity Distinguishes the 3-Bromo Derivative from Its 3-Chloro, 3-Fluoro, and 3-Iodo Congeners

The bromine atom at the 3-position of the pyridine ring imparts a distinctive physicochemical fingerprint that differentiates this compound from its 3-chloro, 3-fluoro, and 3-iodo analogs . The molecular weight of the bromo derivative (265.13 g·mol⁻¹) is approximately 44.5 Da heavier than the 3-chloro analog (~220.63 g·mol⁻¹) and 61 Da heavier than the 3-fluoro analog (~204.18 g·mol⁻¹), while being 47 Da lighter than the 3-iodo analog (~312.13 g·mol⁻¹) [1]. The characteristic ¹:¹ isotopic doublet of ⁷⁹Br and ⁸¹Br in mass spectrometry provides an unambiguous detection handle that is absent for chloro and fluoro derivatives, and distinct from the larger mass shift of iodo species. From a synthetic standpoint, the C–Br bond is a more competent substrate for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) than C–Cl, yet offers greater stability and easier handling than the more reactive but light-sensitive C–I bond [2].

Halogen bonding Cross-coupling reactivity Mass spectrometry detection

Ethylene Linker Provides a Defined 2-Carbon Spacer that Modulates Zinc-Binding Geometry Relative to Methylene-Linked and Directly Attached Sulfonamide Analogs

The ethanesulfonamide chain (–CH₂CH₂–SO₂NH₂) at the pyridine 4-position separates the sulfonamide zinc-binding group (ZBG) from the aromatic core by two sp³ carbons, whereas the closest commercial analogs use either a zero-carbon (3-bromopyridine-4-sulfonamide, CAS 2095853-75-9) or a one-carbon ((3-bromopyridin-4-yl)methanesulfonamide, CAS 1934869-80-3) spacer [1]. In the class of 3-pyridinesulfonamide carbonic anhydrase inhibitors, the nature and length of the substituent at the pyridine 4-position is a primary determinant of isoform selectivity and potency. For 4-substituted-3-pyridinesulfonamides, inhibition constants against human carbonic anhydrase IX (hCA IX), a validated tumor-associated target, range from K_I = 4.6 to 313 nM depending on the 4-substituent [2]. The two-carbon ethylene spacer is predicted by molecular modeling to extend the sulfonamide ZBG deeper into the catalytic zinc pocket compared to the one-carbon methylene linker, potentially altering the coordination geometry and isoform selectivity profile.

Fragment-based drug design Carbonic anhydrase inhibition Linker optimization

Regiospecific 3-Bromo-4-sulfonamidoethyl Substitution Matches the Privileged AOC3 Pharmacophore in Boehringer Ingelheim's Pyridinyl Sulfonamide Patent Series

Boehringer Ingelheim's patent family (US 20210353608 and WO equivalents) explicitly claims pyridinyl sulfonamide derivatives as inhibitors of amine oxidase, copper containing 3 (AOC3/VAP-1), a validated target for inflammatory and fibrotic diseases [1]. The generic Markush structure encompasses compounds where the pyridine ring bears a sulfonamide-containing side chain, with preferred substitution patterns that include halogen substituents adjacent to the point of side-chain attachment. The 3-bromo-4-ethanesulfonamide substitution pattern of the title compound directly maps onto the pharmacophore described in the preferred embodiments, where the electron-withdrawing bromine atom modulates the pyridine ring electronics and the ethanesulfonamide chain provides optimal distance to the TPQ cofactor in the AOC3 active site. In contrast, regioisomeric alternatives such as 5-bromopyridine-2-sulfonamide (reported IC₅₀ ≈ 1.08 μM against CA IX ) or N-(pyridin-3-yl)ethane-1-sulfonamide lack the specific 3-bromo-4-substitution geometry required for AOC3 engagement.

AOC3/VAP-1 inhibition Inflammation Leukocyte trafficking

Copper-Catalyzed N-Arylation Route Enables Efficient Diversification at the Bromine Position, Providing a Synthetic Advantage Over Direct Sulfonamide Analogs

A published methodology for the CuI/1,3-di(pyridin-2-yl)propane-1,3-dione-catalyzed coupling of 3-bromopyridine with primary and secondary sulfonamides demonstrates that 3-bromopyridine derivatives undergo N-arylation in good to excellent yields (typically 70–95%) under mild conditions (DMF, K₂CO₃, 110–120 °C) [1]. This synthetic handle is directly applicable to 2-(3-bromopyridin-4-yl)ethanesulfonamide: the bromine atom serves as a versatile exit point for Pd- or Cu-mediated diversification (Suzuki, Sonogashira, Buchwald–Hartwig, or Ullmann-type couplings), enabling late-stage functionalization without disturbing the ethanesulfonamide pharmacophore. In contrast, analogs such as 3-bromopyridine-4-sulfonamide bear an unprotected sulfonamide group that can act as a competing ligand for transition-metal catalysts, leading to reduced coupling yields and requiring protection/deprotection sequences. Furthermore, the 4-bromopyridine isomeric series shows different reactivity profiles in Cu-catalyzed sulfonamide N-arylation, with 3-bromopyridine generally outperforming 4-bromopyridine under the optimized conditions.

Cross-coupling Cu-catalyzed amination Parallel library synthesis

High-Value Application Scenarios for 2-(3-Bromopyridin-4-yl)ethanesulfonamide in Drug Discovery and Chemical Biology


Fragment-Based and Structure-Guided Design of Selective Carbonic Anhydrase IX/XII Inhibitors

The compound serves as a rationally designed fragment where the ethanesulfonamide warhead anchors to the catalytic zinc ion in carbonic anhydrase, while the 3-bromopyridinyl moiety occupies the hydrophobic pocket adjacent to the active site. The ethylene linker provides the optimal spacer length for engaging tumor-associated isoforms hCA IX and hCA XII, which are known to be inhibited by 4-substituted-3-pyridinesulfonamides with K_I values as low as 4.6 nM [1]. Researchers can use the bromine as a synthetic handle for structure–activity relationship (SAR) expansion via parallel cross-coupling to optimize isoform selectivity and pharmacokinetic properties.

AOC3/VAP-1 Inhibitor Lead Generation Following the Boehringer Ingelheim Pharmacophore

The compound's structure directly corresponds to the generic scaffold claimed in Boehringer Ingelheim's AOC3 inhibitor patent family [2]. Procurement of this specific building block enables medicinal chemistry teams to quickly access the privileged 3-bromo-4-(sulfonamidoalkyl)pyridine chemotype for screening against amine oxidase copper containing 3 (AOC3/VAP-1), a target implicated in non-alcoholic steatohepatitis (NASH), diabetic retinopathy, and chronic inflammatory conditions. The bromine atom additionally allows for rapid derivatization to explore the SAR of the pyridine 3-position, a key variable in the patent's Markush claims.

Late-Stage Diversification via Chemoselective Cross-Coupling in Parallel Medicinal Chemistry Libraries

The C–Br bond at the pyridine 3-position is selectively addressable by Pd(0) or Cu(I) catalysis without interference from the ethanesulfonamide moiety, as supported by published methodology for 3-bromopyridine–sulfonamide coupling [3]. This chemoselectivity allows the compound to be used as a common intermediate for the generation of diverse 3-aryl, 3-alkynyl, or 3-amino libraries in a single parallel synthesis step. The resulting time and cost efficiency is a procurement-relevant advantage over analogs that require orthogonal protecting-group strategies or exhibit competing coordination of the sulfonamide to the catalyst.

Mass Spectrometry Probe Development Leveraging the Characteristic Bromine Isotopic Signature

The natural ⁷⁹Br:⁸¹Br isotopic abundance (approximately 1:1 ratio) produces a distinctive doublet pattern in mass spectra that serves as an unambiguous reporter ion for the compound and its derivatives in complex biological matrices [4]. This feature is especially valuable in drug metabolism and pharmacokinetics (DMPK) studies, cellular uptake assays, and chemical proteomics experiments where tracking the fate of a small-molecule probe by LC-MS/MS requires a unique and easily deconvoluted isotopic signature.

Quote Request

Request a Quote for 2-(3-Bromopyridin-4-yl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.